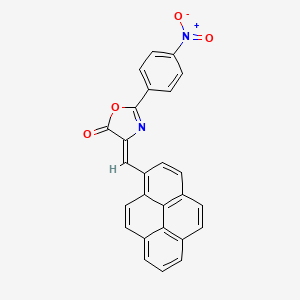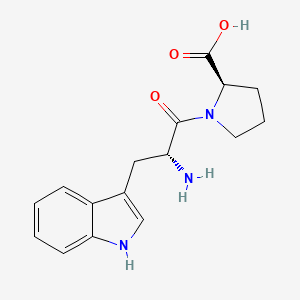
D-Tryptophyl-D-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid is a chiral compound that features an indole moiety, an amino acid, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine-2-carboxylic acid and ®-2-amino-3-(1H-indol-3-yl)propanoic acid.
Coupling Reaction: The key step involves coupling the two starting materials using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for higher yields.
Automated Processes: Utilizing automated peptide synthesizers to streamline the coupling reactions and purification processes.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced analogs.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or acyl chlorides under appropriate conditions.
Major Products Formed
Oxidized Derivatives: Various oxidized forms of the indole ring.
Reduced Analogs: Compounds with reduced functional groups.
Substituted Products: Molecules with different functional groups introduced at the amino or carboxylic acid positions.
Aplicaciones Científicas De Investigación
Chemistry
Building Block: Used as a building block in the synthesis of complex molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of chiral products.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Protein Interactions: Studied for its role in modulating protein-protein interactions.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Industry
Material Science: Utilized in the development of new materials with unique properties.
Biotechnology: Applied in biotechnological processes for the production of bioactive compounds.
Mecanismo De Acción
The mechanism of action of ®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors.
Pathways Involved: It modulates biochemical pathways, leading to the desired biological effects.
Binding Interactions: The indole moiety and amino acid residues play crucial roles in binding interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-((S)-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound, with different stereochemistry.
®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)piperidine-2-carboxylic acid: A similar compound with a piperidine ring instead of a pyrrolidine ring.
®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-sulfonic acid: A derivative with a sulfonic acid group.
Uniqueness
Chirality: The specific stereochemistry of ®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid imparts unique biological activity.
Indole Moiety: The presence of the indole ring contributes to its distinct chemical and biological properties.
Versatility: Its ability to undergo various chemical reactions and participate in diverse applications makes it a versatile compound.
Propiedades
Número CAS |
821776-24-3 |
|---|---|
Fórmula molecular |
C16H19N3O3 |
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
(2R)-1-[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O3/c17-12(15(20)19-7-3-6-14(19)16(21)22)8-10-9-18-13-5-2-1-4-11(10)13/h1-2,4-5,9,12,14,18H,3,6-8,17H2,(H,21,22)/t12-,14-/m1/s1 |
Clave InChI |
DXYQIGZZWYBXSD-TZMCWYRMSA-N |
SMILES isomérico |
C1C[C@@H](N(C1)C(=O)[C@@H](CC2=CNC3=CC=CC=C32)N)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





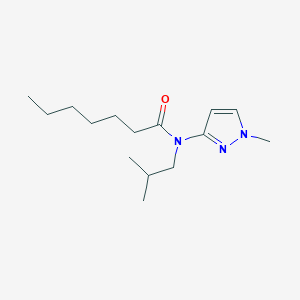
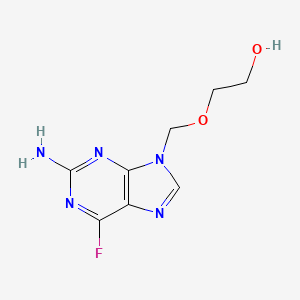

![N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B15210768.png)
![1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one](/img/structure/B15210778.png)

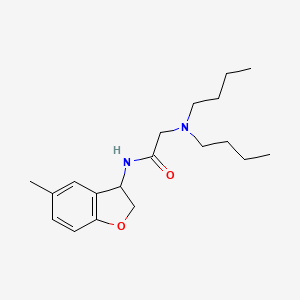
![5-Methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15210803.png)

